molecular formula C8H9IO2S B12640918 Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate

Cat. No.: B12640918
M. Wt: 296.13 g/mol
InChI Key: QICAQESJXOSGDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate typically involves the iodination of a thiophene precursor. One common method is the reaction of 3,4-dimethylthiophene-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The resulting 5-iodo-3,4-dimethylthiophene-2-carboxylic acid is then esterified with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s electronic properties play a crucial role in its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-iodo-3,4-dimethyl-2-thiophenecarboxylate
  • 2-Iodo-5-methylthiophene
  • Methyl 5-aryl-3-hydroxythiophene-2-carboxylates

Uniqueness

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized thiophene derivatives and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C8H9IO2S

Molecular Weight

296.13 g/mol

IUPAC Name

methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate

InChI

InChI=1S/C8H9IO2S/c1-4-5(2)7(9)12-6(4)8(10)11-3/h1-3H3

InChI Key

QICAQESJXOSGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C)I)C(=O)OC

Origin of Product

United States

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